molecular formula C13H10N2O3S B12130996 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide

1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12130996
M. Wt: 274.30 g/mol
InChI Key: CTUFWTXJHOXANJ-UHFFFAOYSA-N
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Description

1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of isochromenes

Preparation Methods

The synthesis of 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phthalide derivative.

    Introduction of Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thiazole derivative.

    Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the isochromene-thiazole intermediate and an appropriate amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds such as:

    3-Methyl-1-oxo-isochroman-3-carboxylic acid thiazol-2-ylamide: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.

    4-Bromoisoindolin-1-one: Another related compound with a different functional group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of the isochromene and thiazole rings, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-11(15-13-14-5-6-19-13)10-7-8-3-1-2-4-9(8)12(17)18-10/h1-6,10H,7H2,(H,14,15,16)

InChI Key

CTUFWTXJHOXANJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=CS3

Origin of Product

United States

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